Functional Calcium-Flux Antagonism: CXCR4 Antagonist 8 vs. AMD3100 (Plerixafor)
CXCR4 antagonist 8 inhibits CXCL12-induced cytosolic calcium increase with an IC₅₀ of 0.24 nM, as measured in the aminoquinoline discovery study [1]. In contrast, the clinical reference compound AMD3100 (plerixafor) was reported to inhibit SDF-1-mediated calcium flux with an IC₅₀ of 572 ± 190 nM in a separate pharmacological characterization [2]. The roughly 2,400-fold difference in functional calcium-flux potency indicates that CXCR4 antagonist 8 achieves substantially greater blockade of CXCL12-driven G-protein signaling at markedly lower concentrations.
| Evidence Dimension | Inhibition of CXCL12/SDF-1-induced cytosolic calcium increase (functional antagonism) |
|---|---|
| Target Compound Data | IC₅₀ = 0.24 nM |
| Comparator Or Baseline | AMD3100 (plerixafor): IC₅₀ = 572 ± 190 nM |
| Quantified Difference | ~2,400-fold more potent (0.24 nM vs. 572 nM) |
| Conditions | Target: CXCR4-expressing cells stimulated with CXCL12/SDF-1; AMD3100 data from GTP-binding and calcium-flux characterization in cell-based assays (different laboratories, different cell backgrounds) |
Why This Matters
Users requiring potent functional blockade of CXCR4 signaling at low compound concentrations—for instance, in sensitive primary cell assays—may find CXCR4 antagonist 8 quantitatively advantageous over AMD3100.
- [1] Lin Y, Li Z, Xu C, Xia K, Wu S, Hao Y, Yang Q, Ma H, Zheng J, Luo L, Zhu F, He S, Zhang X. Design, synthesis, and evaluation of novel CXCR4 antagonists based on an aminoquinoline template. Bioorg Chem. 2020 Jun;99:103824. View Source
- [2] Fricker SP, Anastassov V, Cox J, Darkes MC, Grujic O, Idzan SR, Labrecque J, Lau G, Mosi RM, Nelson KL, Qin L, Santucci Z, Wong RS. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4. Biochem Pharmacol. 2006 Aug 28;72(5):588-96. View Source
